![molecular formula C44H50O26 B14032417 Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE: is a complex flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is a derivative of quercetin, a well-known flavonoid, and is characterized by its multiple glycosidic linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE typically involves the glycosylation of quercetin with specific sugar moieties. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar residues to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation using optimized enzymatic or chemical processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin derivatives, and various substituted quercetin glycosides.
科学研究应用
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, as well as its effects on cellular processes.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用机制
The mechanism of action of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and MAPK.
相似化合物的比较
Similar Compounds
Quercetin-3-O-beta-D-glucopyranoside: A simpler glycoside of quercetin with similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-beta-D-glucopyranoside: Another flavonoid glycoside with comparable biological activities.
Isoquercetin: A quercetin glycoside with a different glycosidic linkage, exhibiting similar health benefits.
Uniqueness
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE is unique due to its complex structure, which may confer enhanced stability and bioavailability compared to simpler glycosides. Its multiple glycosidic linkages may also result in distinct biological activities and therapeutic potential.
属性
分子式 |
C44H50O26 |
|---|---|
分子量 |
994.8 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H50O26/c1-61-22-7-15(8-23(62-2)29(22)51)3-6-27(50)69-41-36(58)31(53)25(13-46)67-44(41)63-14-26-32(54)35(57)37(59)42(68-26)64-17-10-20(49)28-21(11-17)65-39(16-4-5-18(47)19(48)9-16)40(33(28)55)70-43-38(60)34(56)30(52)24(12-45)66-43/h3-11,24-26,30-32,34-38,41-49,51-54,56-60H,12-14H2,1-2H3/b6-3+/t24-,25-,26-,30-,31-,32-,34+,35+,36+,37-,38-,41-,42-,43+,44-/m1/s1 |
InChI 键 |
ZPRIBKUHYVAYRR-TUJXRIQCSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
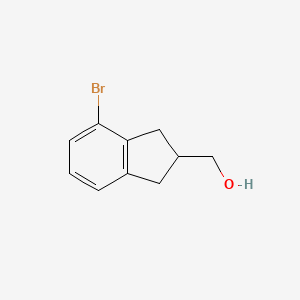
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
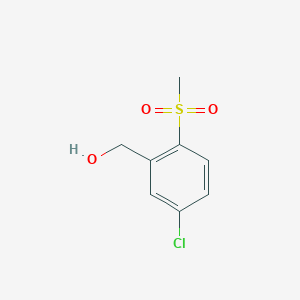
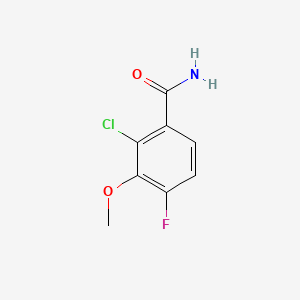
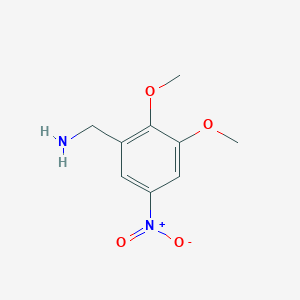
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)

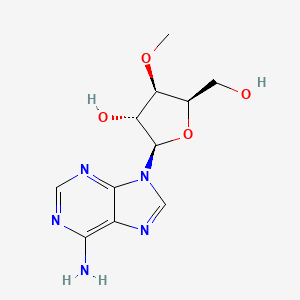
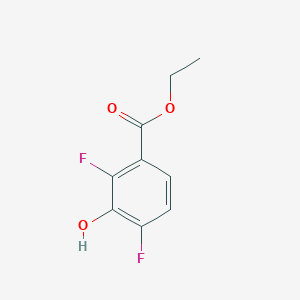
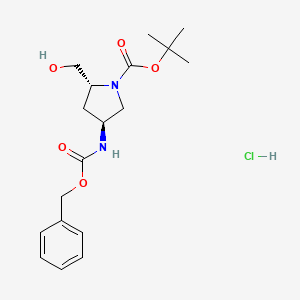
![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
